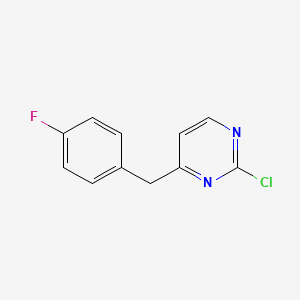

2-Chloro-4-(4-fluorobenzyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-[(4-fluorophenyl)methyl]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClFN2/c12-11-14-6-5-10(15-11)7-8-1-3-9(13)4-2-8/h1-6H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENNICMWSFFCQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NC(=NC=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a key heterocyclic building block in contemporary medicinal chemistry. The document elucidates the compound's chemical identity, including its CAS number, molecular structure, and physicochemical properties. It further details established synthesis methodologies, explores its chemical reactivity with a focus on nucleophilic aromatic substitution and palladium-catalyzed coupling reactions, and discusses its significant applications in drug discovery, particularly in the development of kinase inhibitors for oncology. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this versatile pyrimidine derivative.

Table of Contents

-

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery

-

Compound Profile: this compound

-

Chemical Identity and CAS Number

-

Physicochemical Properties

-

-

Synthesis and Mechanistic Considerations

-

Retrosynthetic Analysis

-

Step-by-Step Synthesis Protocol

-

-

Chemical Reactivity and Derivatization Potential

-

Nucleophilic Aromatic Substitution

-

Palladium-Catalyzed Cross-Coupling Reactions

-

-

Applications in Medicinal Chemistry and Drug Development

-

Role as a Scaffold in Kinase Inhibitors

-

Emerging Therapeutic Areas

-

-

Safety, Handling, and Storage

-

References

Introduction: The Strategic Importance of Fluorinated Pyrimidines in Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1][2] The strategic incorporation of halogen atoms, particularly fluorine, and substituted benzyl moieties onto the pyrimidine scaffold can significantly modulate a compound's physicochemical and pharmacological properties. Fluorine, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and bioavailability.

This compound has emerged as a valuable and versatile intermediate in the synthesis of complex molecular architectures for drug discovery programs.[3] Its strategically positioned reactive sites—the chloro group susceptible to nucleophilic displacement and the fluorobenzyl moiety for potential secondary interactions—make it an attractive starting material for creating libraries of compounds for high-throughput screening. This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications in the synthesis of potential therapeutic agents.

Compound Profile: this compound

Chemical Identity and CAS Number

The unique identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Compound Name | CAS Number |

| This compound | 271258-54-9[4] |

This CAS number is the definitive reference for this specific chemical entity, ensuring unambiguous identification in research, manufacturing, and regulatory contexts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C11H8ClFN2 | Inferred from name |

| Molecular Weight | 222.65 g/mol | Calculated |

| Appearance | Solid | [4] |

| Hazard Class | Irritant | [4] |

Note: Further experimental data on properties such as melting point, boiling point, and solubility would require specific laboratory analysis.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound would involve the formation of the carbon-carbon bond between the pyrimidine ring and the fluorobenzyl group. A common strategy would be the reaction of a di-chloropyrimidine with a suitable organometallic reagent derived from 4-fluorobenzyl bromide.

References

An In-depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds that form the backbone of numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals.[1][2] Their versatile chemical nature and ability to interact with various biological targets have made them a cornerstone in medicinal chemistry. This guide focuses on a specific, functionalized pyrimidine derivative, 2-Chloro-4-(4-fluorobenzyl)pyrimidine , a key building block in the synthesis of targeted therapies. Its structure, featuring a reactive chlorine atom at the 2-position and a 4-fluorobenzyl group at the 4-position, offers a unique combination of reactivity and structural features for the development of novel therapeutic agents.

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its practical application in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for its application in chemical synthesis and drug development.

| Property | Value | Source |

| CAS Number | 271258-54-9 | [1] |

| Molecular Formula | C₁₁H₈ClFN₂ | [1] |

| Molecular Weight | 222.65 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not explicitly reported. For the analogous compound 2-chloro-4-(4-fluorophenyl)pyrimidine, the melting point is 101–103 °C.[1] | N/A |

| Solubility | Expected to be soluble in common organic solvents such as Dichloromethane (DCM), Chloroform, Ethyl Acetate, Methanol, Ethanol, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[3][4] | N/A |

Synthesis of this compound

The synthesis of this compound can be strategically approached starting from readily available pyrimidine precursors. A common and effective method involves the regioselective functionalization of 2,4-dichloropyrimidine.

Proposed Synthetic Pathway: Negishi Cross-Coupling

A robust method for the synthesis involves a Negishi cross-coupling reaction, which is well-suited for the formation of C-C bonds.

Caption: Proposed Negishi cross-coupling for the synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

-

Preparation of the Organozinc Reagent:

-

To a solution of 4-fluorobenzyl chloride (1.1 equivalents) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), add zinc dust (1.2 equivalents).

-

Activate the zinc dust if necessary using a standard procedure (e.g., washing with dilute HCl, water, ethanol, and ether, followed by drying under vacuum).

-

Stir the mixture at room temperature until the formation of the organozinc reagent, 4-fluorobenzylzinc chloride, is complete. This can be monitored by GC-MS analysis of quenched aliquots.

-

-

Cross-Coupling Reaction:

-

In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

-

Add a catalytic amount of a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents).

-

To this mixture, add the freshly prepared solution of 4-fluorobenzylzinc chloride dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, the benzylic protons, and the protons of the fluorophenyl group.

-

Pyrimidine Ring Protons: Two doublets in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the protons at the C5 and C6 positions. The coupling constant would be characteristic of ortho-coupling in a pyrimidine ring.

-

Benzylic Protons: A singlet around δ 4.0-4.5 ppm, integrating to two protons.

-

4-Fluorophenyl Protons: Two sets of multiplets (or doublets of doublets) in the aromatic region (typically δ 7.0-7.5 ppm), characteristic of a para-substituted benzene ring with fluorine coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyrimidine Ring Carbons: Signals for the carbon atoms of the pyrimidine ring, with the carbon atoms attached to chlorine (C2) and nitrogen appearing at characteristic downfield shifts.

-

Benzylic Carbon: A signal for the benzylic carbon (CH₂) typically in the range of δ 35-45 ppm.

-

4-Fluorophenyl Carbons: Four distinct signals for the carbons of the fluorophenyl ring. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), and the other carbons will show smaller two- and three-bond couplings.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrimidine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. While the C4 position of a 2,4-dichloropyrimidine is generally more reactive towards SNAr, the C2 position in the title compound is still activated and can readily undergo substitution.[5]

References

2-Chloro-4-(4-fluorobenzyl)pyrimidine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of numerous therapeutic agents due to its versatile biological activity. The precise structural characterization of novel pyrimidine derivatives is a critical step in the drug discovery pipeline, ensuring the unambiguous identification of the synthesized molecule and forming the basis for understanding its structure-activity relationship (SAR). This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a heterocyclic compound featuring key functional groups relevant to pharmaceutical synthesis. We will detail the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray Crystallography, moving from preliminary characterization to absolute structural confirmation.

The Strategic Imperative: A Multi-faceted Analytical Approach

The structure of this compound presents several key features for verification: a substituted pyrimidine ring, a benzyl moiety, and two distinct halogen atoms (chlorine and fluorine). A robust elucidation strategy cannot rely on a single technique. Instead, it requires the synergistic integration of multiple orthogonal methods. Mass spectrometry will confirm the molecular weight and elemental composition. IR spectroscopy will identify characteristic functional group vibrations. Multi-nuclear NMR spectroscopy will map the covalent framework and connectivity of the molecule. Finally, X-ray crystallography will provide the definitive, three-dimensional structure in the solid state. This integrated workflow ensures a self-validating system where data from each technique corroborates the others, establishing an unimpeachable structural assignment.

An In-Depth Technical Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical properties, including its molecular weight, and delves into its synthesis, reactivity, and applications as a crucial building block for the development of novel therapeutic agents. Particular emphasis is placed on its role in the synthesis of anti-cancer compounds. This guide also includes essential safety and handling information to ensure its proper use in a laboratory setting.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a cornerstone of medicinal chemistry, with applications spanning antiviral, antibacterial, anti-inflammatory, and anticancer therapies.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This compound emerges as a valuable intermediate, offering multiple reaction sites for the construction of complex molecular architectures.[4][5]

Core Properties of this compound

A thorough understanding of the fundamental properties of a chemical intermediate is paramount for its effective utilization in synthesis. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Weight | 222.65 g/mol | N/A |

| Molecular Formula | C₁₁H₈ClFN₂ | N/A |

| CAS Number | 271258-54-9 | N/A |

| Canonical SMILES | C1=CC(=CC=C1CC2=NC=NC(=C2)Cl)F | N/A |

| InChI Key | Not available | N/A |

| Appearance | Expected to be a solid | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several synthetic routes, leveraging established pyrimidine chemistry. A common strategy involves the construction of the pyrimidine ring followed by the introduction of the chloro and fluorobenzyl substituents.

Representative Synthetic Protocol

Step 1: Synthesis of a 4-substituted-2-thiopyrimidine intermediate

A common starting point for such syntheses is the condensation of a β-ketoester with thiourea to form a pyrimidinethione. The 4-(4-fluorobenzyl) moiety can be introduced by reacting a suitable precursor with 4-fluorobenzyl chloride.

Step 2: Chlorination of the 2-thiopyrimidine

The 2-thio group can be converted to a 2-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[6]

Illustrative Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 4-(4-fluorobenzyl)-2-mercaptopyrimidine.

-

To a solution of sodium ethoxide in ethanol, add ethyl 4-(4-fluorophenyl)-3-oxobutanoate and thiourea.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Filter, wash with water, and dry the resulting solid to obtain 4-(4-fluorobenzyl)-2-mercaptopyrimidine.

-

-

Step 2: Synthesis of this compound.

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-(4-fluorobenzyl)-2-mercaptopyrimidine in phosphorus oxychloride.

-

Heat the mixture to reflux and maintain for a specified period until the starting material is consumed (monitored by TLC).

-

Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

-

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the presence of the electron-deficient pyrimidine ring and the reactive 2-chloro substituent. This makes it a versatile substrate for various chemical transformations.[7]

-

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the 2-position is susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity.[4] The electron-withdrawing nature of the pyrimidine nitrogens facilitates this reaction.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These powerful methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the connection of the pyrimidine core to other aromatic or aliphatic moieties.[7]

-

Reduction: The pyrimidine ring can undergo reduction under specific conditions, although this is a less common transformation for this type of intermediate.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block in the synthesis of potential drug candidates, particularly in oncology.

Role as an Intermediate in Anti-Cancer Agent Synthesis

Numerous studies have highlighted the importance of substituted pyrimidines as potent inhibitors of various protein kinases, which are often dysregulated in cancer. The 2-chloro-4-substituted pyrimidine core provides a versatile platform for the design of kinase inhibitors. For instance, derivatives of 2,4-disubstituted pyrimidines have been investigated as potential selective inhibitors of Epidermal Growth Factor Receptor (EGFR) mutants found in non-small cell lung cancer.[8] The 2-chloro group acts as a handle to introduce various amine-containing side chains that can interact with the kinase active site.

Logical Relationship in Drug Design

Caption: The central role of this compound in synthesizing target molecules.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the 4-fluorobenzyl group and the pyrimidine ring. The benzylic protons would likely appear as a singlet. The aromatic protons would exhibit characteristic splitting patterns (doublets and triplets) due to coupling.[3]

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the 4-fluorobenzyl group.[9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.65 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[10]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds provide essential guidance.[11][12][13][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[11]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or foam to extinguish fires. Water spray may be used to cool containers.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its strategic combination of a reactive chloro substituent and a fluorinated benzyl group on a biologically relevant pyrimidine core makes it an attractive starting material for the synthesis of a wide range of potential therapeutic agents, particularly in the area of oncology. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective application in drug discovery and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-4-fluorotoluene(452-73-3) 1H NMR spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 7. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]

- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Pyrimidine, 2,4-dichloro- [webbook.nist.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-Chloro-4-(4-fluorobenzyl)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is strategically designed in two primary stages: the initial formation of a pyrimidinone ring system via a cyclocondensation reaction, followed by a targeted chlorination. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present quantitative data to ensure reproducibility and scalability. The information is curated for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Overview

This compound is a crucial building block in medicinal chemistry, with its substituted pyrimidine core appearing in a variety of therapeutic agents. The presence of the chloro substituent at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. The 4-fluorobenzyl moiety can play a significant role in the molecule's interaction with biological targets.

The synthesis of this compound is best approached through a two-step process that is both efficient and amenable to scale-up. The first step involves the construction of the pyrimidine ring, and the second is the introduction of the chloro group. This strategy allows for the late-stage introduction of the reactive chlorine atom, which can be advantageous for overall yield and purity.

The overall synthetic transformation can be visualized as follows:

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 4-(4-fluorobenzyl)pyrimidin-2-one

The initial and foundational step in this synthesis is the construction of the pyrimidine ring. This is achieved through a cyclocondensation reaction, a classic and widely utilized method for the formation of heterocyclic systems.[1] In this case, a β-ketoester bearing the desired 4-fluorobenzyl substituent is reacted with urea.

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed condensation mechanism. The β-ketoester, ethyl 4-(4-fluorophenyl)-3-oxobutanoate, reacts with urea to form a stable six-membered dihydropyrimidinone ring, which then aromatizes to the pyrimidinone. The choice of an acid catalyst, such as hydrochloric acid, is crucial for protonating the carbonyl oxygen of the ketoester, thereby activating it towards nucleophilic attack by the nitrogen of urea.

Experimental Protocol

Materials:

-

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide (for neutralization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 4-(4-fluorophenyl)-3-oxobutanoate (1.0 eq) and urea (1.2 eq) in ethanol.

-

To this solution, add a catalytic amount of concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a solution of sodium hydroxide.

-

The product, 4-(4-fluorobenzyl)pyrimidin-2-one, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired intermediate.

Step 2: Chlorination of 4-(4-fluorobenzyl)pyrimidin-2-one

The second and final step is the conversion of the pyrimidin-2-one to the corresponding 2-chloropyrimidine. This is a critical transformation that introduces the reactive chloro group. Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination due to its high efficiency and reliability in converting hydroxy- and oxo-heterocycles to their chloro-derivatives.[2][3]

Mechanistic Considerations

The chlorination of a pyrimidinone with POCl₃ is a well-established reaction. The pyrimidinone, which exists in tautomeric equilibrium with its hydroxypyrimidine form, is treated with phosphorus oxychloride. The reaction is believed to proceed through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 2-chloropyrimidine product.[4][5] The use of a tertiary amine base, such as N,N-dimethylaniline, can be employed to scavenge the HCl generated during the reaction and drive the equilibrium towards the product.

Caption: Step-by-step workflow for the chlorination of the pyrimidinone intermediate.

Experimental Protocol

Materials:

-

4-(4-fluorobenzyl)pyrimidin-2-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-dimethylaniline

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of 4-(4-fluorobenzyl)pyrimidin-2-one (1.0 eq) in phosphorus oxychloride (3.0 eq), add N,N-dimethylaniline (1.1 eq) dropwise at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Cyclocondensation | Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, Urea, HCl | Reflux | 4-6 | 75-85 |

| 2 | Chlorination | 4-(4-fluorobenzyl)pyrimidin-2-one, POCl₃, N,N-dimethylaniline | Reflux | 2-3 | 80-90 |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. The two-step approach, involving a cyclocondensation followed by chlorination, is based on well-established and understood chemical transformations. The provided protocols are designed to be robust and scalable, making them suitable for both laboratory-scale synthesis and larger-scale production in a drug development setting. By following the detailed procedures and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their ongoing research and development endeavors.

References

- 1. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Predictive Spectroscopic and Methodological Guide to 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Abstract: 2-Chloro-4-(4-fluorobenzyl)pyrimidine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough structural characterization is paramount for its effective utilization. This technical guide provides a predictive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. In the absence of a complete, publicly available dataset for the title compound, this paper establishes a robust analytical framework. By synthesizing empirical data from structurally analogous compounds—namely 2-chloropyrimidine and 4-fluorobenzyl derivatives—we predict the characteristic spectral features. Furthermore, this guide outlines detailed, field-proven protocols for the acquisition of high-fidelity spectroscopic data, ensuring a self-validating system for researchers. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: A Predictive Approach to a Novel Compound

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. This compound represents a molecule of significant interest, combining the biologically active pyrimidine core with a fluorinated benzyl moiety. The pyrimidine ring is a cornerstone of numerous pharmaceuticals, exhibiting a wide range of biological activities including antiviral, antitumor, and antibacterial properties. The inclusion of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.

Currently, a comprehensive, publicly archived spectroscopic dataset for this compound is not available. This guide, therefore, adopts a predictive and comparative methodology, a common and essential practice in chemical research when dealing with new compounds. By dissecting the molecule into its constituent fragments—the 2-chloropyrimidine head and the 4-fluorobenzyl tail—we can leverage existing, verified data from analogous structures to forecast its spectroscopic behavior. This approach not only provides a valuable predictive model but also establishes a rigorous set of experimental protocols to guide researchers in the empirical validation of these predictions. Our narrative is grounded in the causality behind experimental choices and spectral interpretation, reflecting the expertise of a seasoned application scientist.

Molecular Structure and Predicted Spectroscopic Features

A foundational step in any spectroscopic analysis is the clear depiction of the molecular structure, with a systematic numbering of atoms for unambiguous assignment of spectral signals.

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Foreword: A Scientist's Perspective on Proactive Safety

In the landscape of modern drug discovery and chemical synthesis, heterocyclic compounds are foundational. Among these, pyrimidine derivatives stand out for their versatile reactivity and presence in a multitude of bioactive molecules.[1][2][3] 2-Chloro-4-(4-fluorobenzyl)pyrimidine is one such critical intermediate, a building block prized for its strategically placed reactive sites that allow chemists to construct complex molecular architectures.[2] The chlorine atom at the 2-position is a prime site for nucleophilic substitution, making it an invaluable precursor for developing novel therapeutics in oncology, infectious diseases, and beyond.[1][2][4]

However, the very reactivity that makes this compound a valuable tool for innovation also necessitates a rigorous and well-understood approach to its handling and safety. This guide is crafted not as a mere list of rules, but as a technical resource for the researchers, scientists, and drug development professionals who will work with this compound. Our objective is to instill a deep understanding of the causality behind each safety protocol—to move from rote compliance to a culture of proactive, informed safety. By understanding the 'why' behind each step, we empower scientists to not only protect themselves but also to ensure the integrity and reproducibility of their work.

Section 1: Hazard Identification and Toxicological Profile

Understanding the intrinsic hazards of a chemical is the bedrock of safe handling. This compound is classified as an irritant and presents several hazards that must be managed through appropriate controls.[5]

Globally Harmonized System (GHS) Classification

The compound's hazard profile is summarized by its GHS classifications. This system provides a universal framework for communicating chemical hazards.

| Hazard Class | Hazard Statement | Precautionary Statement Codes |

| Skin Irritation | H315: Causes skin irritation.[5] | P264, P280 |

| Eye Irritation | H319: Causes serious eye irritation.[5] | P264, P280 |

| Skin Sensitization | H317: May cause an allergic skin reaction.[5] | P261, P272, P280 |

| Aquatic Hazard (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects.[5] | P273, P391 |

This data is synthesized from supplier safety information. Always consult the specific Safety Data Sheet (SDS) provided with your material.[5]

Toxicological Insights

While comprehensive toxicological data for this specific molecule is not extensively published, the known hazards of similar chlorinated and fluorinated aromatic compounds provide a strong basis for our safety protocols.

-

Dermal and Ocular Effects : Direct contact with the solid or solutions can cause significant skin and serious eye irritation.[6] The potential for skin sensitization means that repeated exposure could lead to an allergic reaction.

-

Inhalation : Inhaling dust or aerosols may cause respiratory tract irritation.[6] It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ingestion : The compound is presumed harmful if swallowed, a common characteristic for many halogenated heterocyclic intermediates.[7]

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in chemical safety. It prioritizes eliminating hazards at their source. PPE, while essential, is the final line of defense.

References

- 1. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eu-opensci.org [eu-opensci.org]

- 5. This compound | 271258-54-9 [amp.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Solubility of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published solubility data for this specific molecule, this document establishes a framework for its systematic evaluation. It begins with an analysis of the physicochemical properties that govern its solubility, followed by a predictive assessment of its behavior in a range of common organic solvents. The core of this guide is a detailed, field-proven experimental protocol for accurately determining thermodynamic solubility using the robust shake-flask method.[1][2] This guide is intended for researchers, chemists, and drug development professionals, providing the theoretical foundation and practical instruction required to confidently assess and apply the solubility data of this compound in their work.

Introduction: The Role of Solubility in Pharmaceutical Development

This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.[3][4] The solubility of such an intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency of a synthetic route. Poorly understood solubility can lead to challenges in process scale-up, inconsistent yields, and difficulties in formulation.[5] This guide, therefore, addresses the fundamental need for a rigorous understanding and an empirical methodology to characterize the solubility of this specific pyrimidine derivative.

Theoretical Principles of Solubility

The dissolution of a crystalline solute like this compound into a solvent is a complex thermodynamic process.[6][7] The extent of solubility is governed by the Gibbs free energy of dissolution, which is a function of enthalpy and entropy changes.[7][8]

Molecular Structure and Polarity Analysis

The structure of this compound offers key insights into its potential solubility:

-

Pyrimidine Core: The pyrimidine ring, with its two nitrogen atoms, introduces polarity and the potential for hydrogen bonding with protic solvents.[9]

-

Chlorine Substituent: The electron-withdrawing chloro group at the 2-position enhances the electrophilicity of the pyrimidine ring and contributes to its overall polarity.

-

4-Fluorobenzyl Group: This bulky, largely non-polar group will favor interactions with non-polar or moderately polar solvents through van der Waals forces. The fluorine atom adds some polarity but does not significantly engage in hydrogen bonding.

The principle of "like dissolves like" suggests that the solubility will be a balance between the polar pyrimidine head and the non-polar benzyl tail.

Solvent-Solute Interactions and Enthalpy of Dissolution

The dissolution process can be conceptually broken down into three enthalpic steps:[10][11]

-

Overcoming Solute-Solute Interactions (ΔH₁ > 0): Energy is required to break the crystal lattice forces of the solid pyrimidine derivative.

-

Overcoming Solvent-Solvent Interactions (ΔH₂ > 0): Energy is needed to create a cavity in the solvent to accommodate the solute molecule.

-

Forming Solute-Solvent Interactions (ΔH₃ < 0): Energy is released when the solute molecule is solvated by the solvent molecules.

The overall enthalpy of solution (ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃) determines if the process is endothermic or exothermic.[12] For this compound, strong interactions with the solvent (a large negative ΔH₃) are required to overcome the stable crystal lattice energy, leading to significant solubility.

The Influence of Temperature

For most solid organic compounds, the dissolution process is endothermic (ΔH_soln > 0).[12] According to the Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[12] This relationship is fundamental and has been experimentally verified for various pyrimidine derivatives in organic solvents.[3][8][13] Therefore, it is crucial to perform solubility assessments at controlled temperatures relevant to the intended application (e.g., room temperature for storage, reflux temperature for reaction).

Predicted Solubility Profile

Based on the structural analysis, we can predict the relative solubility of this compound in various classes of organic solvents:

-

High Predicted Solubility:

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): The structural similarity and ability to engage in dipole-dipole interactions suggest high solubility.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetone): These solvents are excellent at solvating polar molecules and should effectively dissolve the compound. Studies on similar pyrimidines show high solubility in DMF.[13]

-

-

Moderate Predicted Solubility:

-

Esters (e.g., Ethyl Acetate): Offers a balance of polarity and non-polar character that should be effective.

-

Alcohols (e.g., Methanol, Ethanol, Isopropanol): The ability to act as hydrogen bond donors and acceptors should facilitate dissolution, though the non-polar benzyl group may limit very high solubility.[3]

-

-

Low Predicted Solubility:

-

Non-polar Hydrocarbons (e.g., Hexane, Heptane, Cyclohexane): These solvents lack the polarity to effectively solvate the pyrimidine core and are expected to be poor solvents for this compound.

-

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility due to its reliability and reproducibility.[1][2] The following protocol is a self-validating system designed to ensure that true equilibrium is reached and accurately measured.

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Methodology

Step 1: Preparation of the Experiment

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting amount of ~20-50 mg is typical for a 2 mL solvent volume.

-

Record the exact mass of the compound added.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.

-

Securely cap the vial.

-

Prepare at least three replicate vials for each solvent and temperature combination to ensure statistical validity.

Causality: Using an excess of solid is the cornerstone of this method. It guarantees that the solvent becomes saturated, and the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[1]

Step 2: Equilibration

-

Place the vials in the temperature-controlled orbital shaker. Set the temperature to the desired value (e.g., 25 °C).

-

Agitate the vials at a constant speed (e.g., 150-200 rpm) for a defined period. A minimum of 24 hours is recommended to ensure equilibrium is reached.[14]

-

To validate that equilibrium has been achieved, a time-point study is essential. Samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured solubility from the later time points does not significantly change (e.g., <5% difference).[2]

Causality: Constant agitation prevents the formation of a static boundary layer around the solid particles, maximizing the surface area for dissolution and accelerating the path to equilibrium. Temperature control is critical as solubility is highly temperature-dependent.[12]

Step 3: Sample Preparation and Separation

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved microparticles.

Causality: Filtration is a mandatory step to separate the liquid and solid phases. Failure to remove microscopic solid particles would lead to an overestimation of the true solubility.[15]

Step 4: Quantification via HPLC

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards. The curve should have a correlation coefficient (R²) of >0.999.

-

Accurately dilute a known volume or mass of the filtered saturated solution with the solvent to bring its concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of the saturated solution using the calibration curve, accounting for the dilution factor.

Causality: HPLC provides a highly sensitive and specific method for quantification. A robust calibration curve ensures that the measured response is accurately converted into a concentration value, forming the basis of the final solubility result.

Data Presentation

All quantitative solubility data should be summarized in a clear, well-structured table. This allows for easy comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Standard Deviation |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| N,N-Dimethylformamide (DMF) | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| Tetrahydrofuran (THF) | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| Isopropanol | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| Heptane | 25 | [Experimental Value] | [Calculated Value] | [± Value] |

| (Other Solvents) | (Other Temps) | [Experimental Value] | [Calculated Value] | [± Value] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask Solubility Determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Safety and Handling

When working with chlorinated pyrimidines and organic solvents, appropriate safety precautions are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and solvent-resistant gloves (e.g., nitrile or neoprene).[16][17]

-

Ventilation: All handling of solids and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[16]

-

Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials. Chlorinated solvents should be stored in appropriate safety containers.[17][18]

-

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of this compound in organic solvents. By combining theoretical principles with a detailed, validated experimental protocol, researchers can generate the high-quality, reliable data essential for successful process development, optimization, and scale-up in the pharmaceutical industry. The presented methodology ensures that the obtained solubility values are accurate, reproducible, and fit for purpose in a demanding scientific environment.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. Buy 2-Chloro-4-(4-fluorobenzyloxy)pyrimidine [smolecule.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Video: Energetics of Solution Formation [jove.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. enamine.net [enamine.net]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 18. ipi-global.com [ipi-global.com]

Methodological & Application

Application Note & Protocol: A Validated Approach for the Synthesis of 2-Chloro-4-(4-fluorobenzyl)pyrimidine

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its versatile structure allows for substitution at various positions, enabling the fine-tuning of pharmacological properties. 2-Chloro-4-(4-fluorobenzyl)pyrimidine is a key intermediate in the synthesis of more complex molecules, particularly in drug discovery programs targeting kinases and other enzymes. The presence of a reactive chlorine atom at the C2 position and a benzyl group at the C4 position provides two distinct points for further chemical modification. This guide provides a detailed, field-proven protocol for the synthesis of this valuable building block, emphasizing the rationale behind procedural choices to ensure reproducibility and high yield.

The synthesis is approached via a robust two-step sequence, beginning with the common and commercially available starting material, uracil. This is followed by a regioselective cross-coupling reaction to introduce the 4-fluorobenzyl moiety.

Overall Synthetic Scheme

The synthetic pathway is composed of two primary stages:

-

Chlorination: Conversion of uracil to the highly reactive intermediate, 2,4-dichloropyrimidine.

-

Grignard Coupling: Regioselective introduction of the 4-fluorobenzyl group at the C4 position of the pyrimidine ring.

References

The Strategic Application of 2-Chloro-4-(4-fluorobenzyl)pyrimidine in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to the architecture of numerous therapeutic agents.[1] Its prevalence is particularly notable in the domain of oncology, where it serves as a privileged core for the design of potent and selective kinase inhibitors.[2][3][4] This guide delves into the specific utility of a key intermediate, 2-Chloro-4-(4-fluorobenzyl)pyrimidine , a molecule poised at the intersection of synthetic versatility and pharmacological potential. We will explore its synthesis, mechanistic rationale, and practical applications in the development of targeted cancer therapies, providing researchers and drug development professionals with a comprehensive technical resource.

Section 1: Synthesis of this compound: A Protocol Guided by Regioselectivity

The synthesis of 2-chloro-4-substituted pyrimidines hinges on the differential reactivity of the C2 and C4 positions of a di-substituted precursor, typically 2,4-dichloropyrimidine. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position, a principle that can be exploited for regioselective synthesis.[5][6][7] The protocol outlined below leverages this principle for the efficient synthesis of this compound.

Protocol 1: Synthesis via Regioselective Alkoxylation of 2,4-Dichloropyrimidine

This protocol describes the synthesis of this compound from commercially available starting materials.

Materials:

-

2,4-Dichloropyrimidine

-

(4-Fluorophenyl)methanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Preparation of the Alkoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of (4-fluorophenyl)methanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

-

Nucleophilic Aromatic Substitution: Cool the freshly prepared alkoxide solution back to 0 °C.

-

In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous THF.

-

Slowly add the 2,4-dichloropyrimidine solution to the cooled alkoxide solution.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

-

Partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Table 1: Representative Reaction Parameters

| Parameter | Value/Condition |

| Stoichiometry (Dichloropyrimidine:Alcohol:Base) | 1 : 1 : 1.1 |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Purification Method | Flash Column Chromatography |

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride by moisture.

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, which is a potent nucleophile for the subsequent SNAr reaction.

-

Regioselectivity: The inherent higher reactivity of the C4 position of 2,4-dichloropyrimidine towards nucleophilic attack directs the substitution to the desired position, leaving the C2-chloro substituent intact for further functionalization.[5]

Section 2: Application in Kinase Inhibitor Drug Discovery

The this compound scaffold is a valuable building block in the design of kinase inhibitors. The pyrimidine core mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase active site.[8] The 2-chloro substituent serves as a versatile handle for introducing various functionalities through subsequent cross-coupling or nucleophilic substitution reactions, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[5] The 4-(4-fluorobenzyl) group can occupy the hydrophobic pocket of the ATP-binding site, and the fluorine atom can modulate the electronic properties and metabolic stability of the molecule.

Targeted Kinase Families:

Derivatives of the pyrimidine scaffold have demonstrated inhibitory activity against a range of kinases implicated in cancer, including:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in non-small-cell lung cancer.[9][10][11]

-

Aurora Kinases: Essential for cell cycle regulation, with their dysregulation linked to various cancers.[1][2][3][12][13]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors.[14][15][16][17]

Logical Workflow for Kinase Inhibitor Development:

The following diagram illustrates a typical workflow for developing a kinase inhibitor starting from this compound.

Caption: A streamlined workflow for kinase inhibitor development.

Protocol 2: General In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific conditions such as substrate and ATP concentrations may need to be optimized for each kinase.[18][19][20][21][22]

Materials:

-

Recombinant kinase

-

Kinase-specific substrate (peptide or protein)

-

Adenosine triphosphate (ATP), [γ-32P]ATP for radiometric assay, or reagents for luminescence/fluorescence-based assays

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Positive control inhibitor (e.g., Staurosporine)

-

96-well or 384-well plates

-

Apparatus for detecting the assay signal (e.g., scintillation counter, luminometer, or fluorescence plate reader)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a broad concentration range.

-

Assay Setup: In a multi-well plate, add the kinase assay buffer.

-

Add the test compound dilutions to the appropriate wells. Include wells for a positive control inhibitor and a DMSO vehicle control (negative control).

-

Add the recombinant kinase to all wells except the "no enzyme" control.

-

Add the kinase-specific substrate to all wells.

-

Pre-incubate the plate at 30 °C for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP (and [γ-32P]ATP for radiometric assays) to all wells.

-

Incubate the plate at 30 °C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination and Detection: Stop the reaction (e.g., by adding a stop solution or by spotting onto a phosphocellulose membrane for radiometric assays).

-

Detect the signal according to the assay format (e.g., measure radioactivity, luminescence, or fluorescence).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value (the concentration of inhibitor that reduces kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software.

Table 2: Typical Kinase Inhibition Assay Parameters

| Parameter | Example Value/Condition |

| Kinase Concentration | 1-10 nM |

| Substrate Concentration | Km value for the specific kinase |

| ATP Concentration | Km value for the specific kinase |

| Incubation Time | 30-60 minutes |

| Incubation Temperature | 30 °C |

Signaling Pathway Visualization:

The following diagram illustrates a simplified signaling pathway involving EGFR, a potential target for inhibitors derived from this compound.

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering a versatile platform for the synthesis of novel kinase inhibitors. Its straightforward, regioselective synthesis and the proven track record of the pyrimidine scaffold in targeted therapies make it a valuable asset for researchers in academic and industrial drug discovery settings. The protocols and conceptual frameworks provided in this guide are intended to empower scientists to effectively utilize this compound in their quest for the next generation of life-saving medicines.

References

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [ouci.dntb.gov.ua]

- 3. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]

- 15. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 18. protocols.io [protocols.io]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Chloro-4-(4-fluorobenzyl)pyrimidine in Preclinical Research

Introduction: The Strategic Importance of Substituted Pyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved drugs.[1][2] Its prevalence stems from its ability to mimic the hydrogen bonding patterns of nucleobases, allowing derivatives to interact with the ATP-binding sites of various enzymes, particularly protein kinases.[3][4] The strategic functionalization of the pyrimidine ring is therefore a critical aspect of modern drug design.

2-Chloro-4-(4-fluorobenzyl)pyrimidine is a key heterocyclic building block designed for the synthesis of targeted therapies. The molecule incorporates three key features:

-

A Pyrimidine Core: A privileged scaffold for kinase inhibitor design.[3]

-

A Reactive 2-Chloro Group: This serves as a versatile synthetic handle for introducing a wide range of substituents via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.[5]

-

A 4-(4-fluorobenzyl) Moiety: The fluorobenzyl group can engage in favorable interactions with target proteins and the fluorine atom can enhance metabolic stability and binding affinity.

This document provides a comprehensive guide to the synthesis and application of this compound as a research chemical, with a focus on its utility as an intermediate in the development of novel kinase inhibitors.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₈ClFN₂ |

| Molecular Weight | 222.65 g/mol |

| Appearance | Solid |

| CAS Number | 271258-54-9 |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a regioselective cross-coupling reaction, leveraging the differential reactivity of the chlorine atoms on a dichloropyrimidine precursor. The chlorine atom at the C4 position of 2,4-dichloropyrimidine is known to be more susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling than the chlorine at the C2 position.[6][7] This allows for the selective introduction of the 4-fluorobenzyl group at the C4 position. A plausible and effective method is the Negishi coupling of 2,4-dichloropyrimidine with a pre-formed organozinc reagent.

Protocol 1: Synthesis via Negishi Coupling

This protocol is adapted from established methods for the selective C4-benzylation of polychloropyrimidines.[8]

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone and novel intermediate pyrimidine derivatives - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. 4-Benzyl-2,6-dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

Application Notes & Protocols for the Biological Evaluation of 2-Chloro-4-(4-fluorobenzyl)pyrimidine Derivatives

Abstract: Pyrimidine-based molecular scaffolds are foundational in modern medicinal chemistry, recognized as "privileged structures" due to their versatile binding capabilities and presence in numerous FDA-approved drugs.[1][2][3] This document provides a comprehensive technical guide for researchers investigating the biological activity of a specific subclass: 2-Chloro-4-(4-fluorobenzyl)pyrimidine derivatives. Our analysis indicates this scaffold is a promising candidate for the development of ATP-competitive kinase inhibitors, particularly targeting oncogenic signaling pathways. We present a logical, field-proven cascade of protocols designed to robustly characterize these compounds, from initial enzymatic potency assessment to confirmation of on-target effects in a cellular context. The methodologies are structured to provide a self-validating workflow, ensuring scientific rigor and reproducibility for drug development professionals.

Section 1: Mechanistic Hypothesis - Targeting the MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK, or Mitogen-Activated Protein Kinase (MAPK), pathway is a critical signal transduction cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation.[4] Dysregulation of this pathway, often through activating mutations in components like B-Raf kinase, is a hallmark of many human cancers, including melanoma and colon cancer.[5][6] The pyrimidine core, with its ability to form key hydrogen bonds, is a well-established hinge-binding motif in many kinase inhibitors.[7][8]

We hypothesize that this compound derivatives are designed to function as Type I kinase inhibitors, binding to the ATP pocket of active kinases such as B-Raf. The 2-chloro position serves as a key synthetic handle for creating diverse chemical libraries, while the 4-(4-fluorobenzyl) moiety likely occupies a hydrophobic pocket within the kinase domain, contributing to binding affinity and selectivity.[9][10] Therefore, a primary application for this chemical series is the inhibition of the MAPK/ERK pathway to elicit an anti-proliferative response in cancer cells.

Section 2: Application Note: Potency and Cellular Efficacy Screening

The initial characterization of a novel compound requires a two-pronged approach: confirming its potency against the purified target enzyme and assessing its efficacy in a relevant cellular model. This workflow efficiently identifies compounds that are not only potent enzyme inhibitors but also possess the necessary cell permeability and stability to function in a biological system.

Protocol 1: In Vitro Kinase Inhibition Assay

Principle: This protocol determines the concentration of the inhibitor required to reduce the activity of a target kinase (e.g., B-RafV600E) by 50%, known as the IC50 value.[11] The assay measures the phosphorylation of a substrate by the kinase, typically quantified via luminescence, fluorescence, or radioactivity.

Materials:

-

Purified, active recombinant kinase (e.g., B-RafV600E)

-

Kinase-specific substrate (e.g., inactive MEK1)

-

ATP (Adenosine triphosphate)

-

Test Compound (dissolved in 100% DMSO)

-

Kinase assay buffer (specific to the kinase)

-

96-well or 384-well assay plates (white, opaque for luminescence)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or similar)

-

Microplate reader capable of measuring the detection signal

-

Positive control inhibitor (e.g., Dabrafenib for B-Raf)[12]

Step-by-Step Methodology:

-

Compound Plating: Prepare a serial dilution series of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution starting from 10 mM is appropriate.

-

Using a liquid handler or manual pipette, transfer a small volume (e.g., 50 nL) of the diluted compounds into the assay plate wells. Also, include wells for "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Preparation: Dilute the kinase to the desired working concentration in the kinase assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

-

Enzyme Addition: Add the diluted kinase solution to all wells except the "no enzyme" blanks.

-

Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[13]

-

Reaction Initiation: Prepare a solution of substrate and ATP in the assay buffer. Add this solution to all wells to start the enzymatic reaction. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase.

-

Reaction Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or room temperature) for a fixed period (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.

-

Detection: Stop the reaction and develop the signal by adding the detection reagent according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on a microplate reader.

Data Analysis:

-

Subtract the average signal from the "no enzyme" wells from all other wells.

-